molecular formula C4H7N3 B8016905 4H-Pyrazol-3-amine, 5-methyl-

4H-Pyrazol-3-amine, 5-methyl-

Cat. No.: B8016905
M. Wt: 97.12 g/mol
InChI Key: ZOLMLLCTSYPNFL-UHFFFAOYSA-N
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Description

4H-Pyrazol-3-amine, 5-methyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the 5-position and an amino group at the 3-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazol-3-amine, 5-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters. For instance, the reaction of methylhydrazine with ethyl acetoacetate under reflux conditions can yield 4H-Pyrazol-3-amine, 5-methyl-.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: 4H-Pyrazol-3-amine, 5-methyl- can undergo oxidation reactions, typically forming corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert nitro derivatives of pyrazoles to amino derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Amino-substituted pyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4H-Pyrazol-3-amine, 5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-Pyrazol-3-amine, 5-methyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: Similar structure but different substitution pattern.

    5-Methyl-4H-pyrazol-3-one: Contains a carbonyl group instead of an amino group.

    3,5-Dimethyl-1H-pyrazole: Both positions 3 and 5 are methylated.

Uniqueness: 4H-Pyrazol-3-amine, 5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 3-position makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

IUPAC Name

5-methyl-4H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLMLLCTSYPNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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